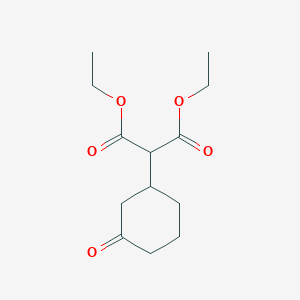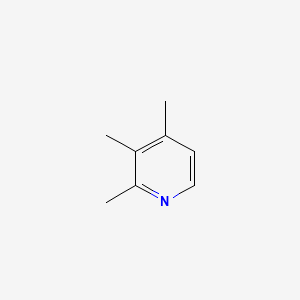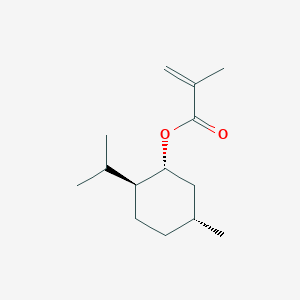
L-Menthylmethacrylate
描述
L-Menthylmethacrylate is an organic compound derived from menthol and methacrylic acid. It is a colorless liquid with a characteristic minty odor, commonly used in the production of polymers and copolymers. This compound is valued for its ability to impart desirable properties such as flexibility, durability, and resistance to environmental factors in the materials it is incorporated into.
准备方法
Synthetic Routes and Reaction Conditions
L-Menthylmethacrylate is typically synthesized through the esterification of menthol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The raw materials, menthol and methacrylic acid, are fed into the reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
L-Menthylmethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to menthol and methacrylic acid.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the methacrylate group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and medical devices.
Hydrolysis Products: Menthol and methacrylic acid.
科学研究应用
L-Menthylmethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.
Medicine: Used in the development of medical devices and implants due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
作用机制
The mechanism of action of L-Menthylmethacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, providing structural integrity and functional properties to the materials they are incorporated into.
相似化合物的比较
Similar Compounds
Methyl Methacrylate: A widely used monomer in the production of PMMA.
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties due to the ethyl group.
Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness of L-Menthylmethacrylate
This compound stands out due to its origin from menthol, which imparts a unique minty odor and potential biocompatibility. Its use in specialized applications such as biomaterials and medical devices highlights its versatility and functional advantages over other methacrylate esters.
属性
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPRXWXGLLURNB-FRRDWIJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(=C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31369-44-5 | |
| Details | Compound: 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31369-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
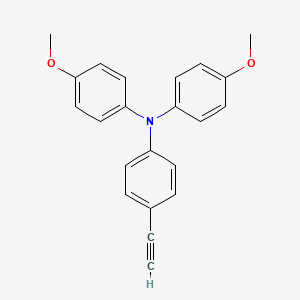
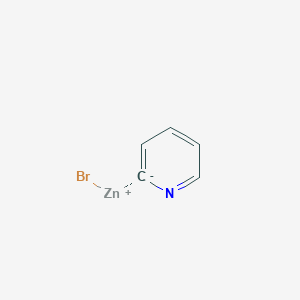
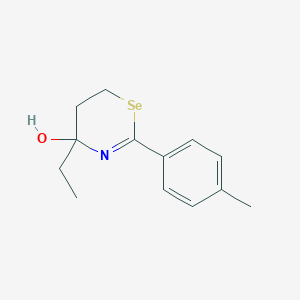
![ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B3188541.png)
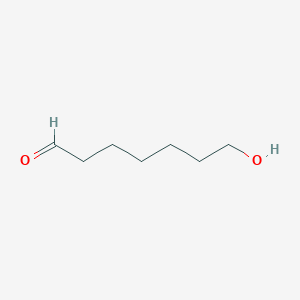
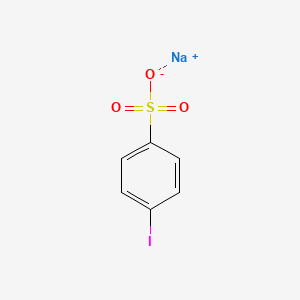
![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)
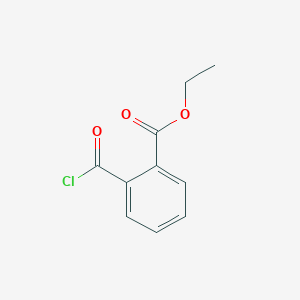
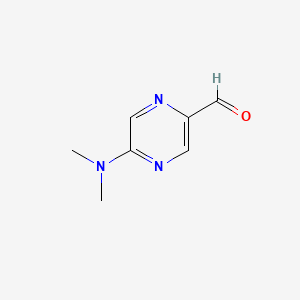
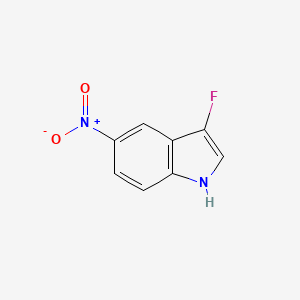
![12H-Benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B3188589.png)
